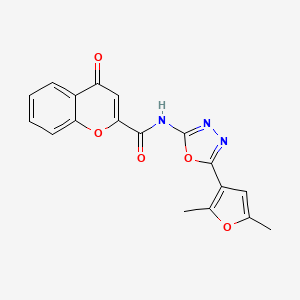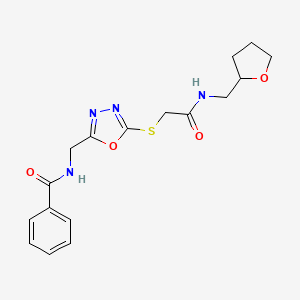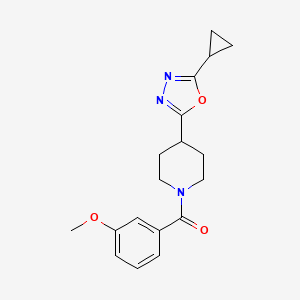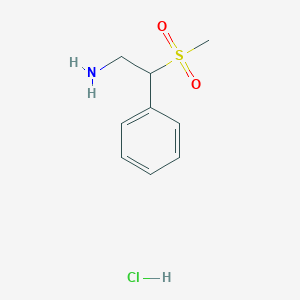![molecular formula C12H21NO4 B2754843 N-Boc-(+/-)-3-amino]hept-6-enoic acid CAS No. 1335042-02-8](/img/structure/B2754843.png)
N-Boc-(+/-)-3-amino]hept-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)-3-amino]hept-6-enoic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid lysine and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Peptide Bond Formation
The N-Boc group is an essential amine protecting group in peptide synthesis due to its resistance to racemization, making it crucial for creating N-Boc-protected amino acids for peptide assembly. N-Boc-protected amino acids play a pivotal role in Merrifield’s solid-phase peptide synthesis, owing to their stability towards catalytic hydrogenation and resistance to basic and nucleophilic attacks, making them ideal for the synthesis of multifunctional targets. The process of N-tert-butoxycarbonylation of amines, facilitated by H3PW12O40, highlights an efficient method for the formation of N-Boc-protected amino acids, showcasing its significance in environmental-friendly and high-yield peptide synthesis (Heydari et al., 2007).
Synthesis of Neuroexcitants
N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes are utilized as precursors in the synthesis of neuroexcitants like kainoid amino acids, showcasing the utility of N-Boc-protected intermediates in generating compounds with significant bioactivity. This application underlines the role of N-Boc in facilitating the synthesis of complex molecules with potential implications in neuroscience and pharmacology (Hodgson et al., 2005).
Enantioselective Synthesis
The convergent synthesis of N-Boc-ADDA, utilizing non-aldol aldol and cross-metathesis methodologies, demonstrates the importance of N-Boc in the enantioselective synthesis of complex molecules. This approach highlights the flexibility and efficiency of N-Boc in constructing enantiomerically pure compounds, crucial for the development of bioactive molecules with specific stereochemical configurations (Meiries & Marquez, 2008).
Electrophilic Amination
The use of N-Boc-O-tosyl hydroxylamine for the electrophilic amination of amino acids and their derivatives exemplifies a practical application of N-Boc in modifying amino acid structures to produce intermediates for modified peptides and heterocyclic derivatives. This methodology showcases the versatility of N-Boc in peptide modification techniques, expanding the toolkit for synthesizing biologically active compounds (Baburaj & Thambidurai, 2012).
Green Chemistry in Peptide Synthesis
The application of liquid-assisted ball-milling for peptide bond synthesis utilizing Boc-protected α-amino acid N-carboxyanhydrides underlines the role of N-Boc in promoting environmentally benign peptide synthesis. This innovative approach not only demonstrates the utility of N-Boc in facilitating peptide bond formation but also highlights its contribution to green chemistry principles in peptide synthesis (Bonnamour et al., 2013).
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCGELAWBWKYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)


![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)
![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)



![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)
![3-(4-Chlorophenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2754780.png)
![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)